ethyl 2-(4-chloro-2-methylpyrimidin-5-yl)acetate
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Overview
Description
ethyl 2-(4-chloro-2-methylpyrimidin-5-yl)acetate is a chemical compound with the molecular formula C9-H11-Cl-N2-O2. It belongs to the category of nitrogen compounds and is also known by other names such as 5-Pyrimidineacetic acid, 4-chloro-2-methyl-, ethyl ester . This compound is primarily used in the field of agriculture as a fungicide and germicide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-chloro-2-methylpyrimidin-5-yl)acetate typically involves the reaction of 6-chloro-2-methylpyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(4-chloro-2-methylpyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by the nucleophile.
Hydrolysis: The major product is (6-Chloro-2-methyl-5-pyrimidyl)acetic acid.
Scientific Research Applications
ethyl 2-(4-chloro-2-methylpyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the formulation of agricultural chemicals such as fungicides and germicides.
Mechanism of Action
The mechanism of action of ethyl 2-(4-chloro-2-methylpyrimidin-5-yl)acetate involves its interaction with specific molecular targets. In agricultural applications, it acts as a fungicide by inhibiting the growth of fungal cells. The compound interferes with the synthesis of essential biomolecules within the fungal cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- 5-Pyrimidineacetic acid, 4-chloro-2-methyl-, ethyl ester
- Acetic acid, (6-chloro-2-methyl-5-pyrimidyl)-, ethyl ester
Uniqueness
ethyl 2-(4-chloro-2-methylpyrimidin-5-yl)acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its chlorine and methyl substituents on the pyrimidine ring contribute to its reactivity and effectiveness as a fungicide .
Properties
CAS No. |
14273-76-8 |
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Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-2-methylpyrimidin-5-yl)acetate |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-8(13)4-7-5-11-6(2)12-9(7)10/h5H,3-4H2,1-2H3 |
InChI Key |
UXHQKBUDSNPVJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(N=C1Cl)C |
boiling_point |
108-112 °C AT 11 MM HG |
melting_point |
35-36 °C |
solubility |
INSOL IN WATER; SOL IN ETHER & BENZENE |
Origin of Product |
United States |
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